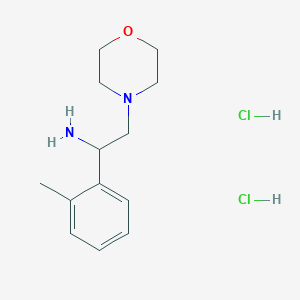

1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)-2-morpholin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-11-4-2-3-5-12(11)13(14)10-15-6-8-16-9-7-15;;/h2-5,13H,6-10,14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQRELLALJIBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN2CCOCC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride, also known by its CAS number 1281152-67-7, is a compound with significant potential in medicinal chemistry. Its molecular formula is C13H22Cl2N2O, and it has a molecular weight of approximately 293.23 g/mol. This compound is primarily utilized in research settings for its biological activities, which are of interest in various therapeutic areas.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H22Cl2N2O |

| Molecular Weight | 293.23 g/mol |

| Purity | ≥ 95% |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and oncology. The compound's structure suggests potential interactions with neurotransmitter systems and cancer cell lines.

- Neuropharmacological Effects : Initial studies have suggested that similar compounds in this class may exhibit effects on neurotransmitter uptake and receptor modulation, indicating potential use as anxiolytics or antidepressants.

- Antitumor Activity : Compounds with structural similarities have shown promising antitumor effects. For instance, derivatives containing morpholine groups have been reported to inhibit tumor growth in various cancer models, suggesting that this compound may also possess similar properties.

Case Studies

Several case studies have explored the biological effects of structurally related compounds:

-

Study on Antitumor Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of morpholine-containing compounds against human cancer cell lines. The results indicated that modifications to the morpholine structure significantly enhanced cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 0.5 to 5 μM .

- Neuroprotective Properties :

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

- The presence of the morpholine ring is essential for enhancing solubility and bioavailability.

- Substituents on the aromatic ring (e.g., methyl groups) can influence binding affinity to target receptors, affecting both potency and selectivity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The table below compares the target compound with key analogs based on substituents, molecular weight, and pharmacological relevance:

Key Structural and Functional Differences

Replacement of phenyl with pyridine () or cyclopentyl () alters electronic properties and solubility. Pyridine’s electron-deficient ring may enhance metabolic stability .

Heterocycle Impact :

- Morpholine (oxygen-containing) vs. piperidine (nitrogen-containing): Morpholine’s oxygen improves water solubility and hydrogen-bonding capacity, whereas piperidine’s basic nitrogen may enhance CNS penetration .

Synthetic Feasibility :

Pharmacological Implications

- Psychoactive Potential: While 2C-D and 2C-P () are known serotonin receptor agonists, the target compound’s morpholine moiety may shift activity toward trace amine-associated receptors (TAARs) or adrenergic receptors, as seen in other morpholine derivatives .

- Solubility and Bioavailability : The dihydrochloride salt form improves aqueous solubility, critical for in vivo studies. This contrasts with neutral 2C-D, which requires acidification for solubility .

Vorbereitungsmethoden

Aromatic Amination and Alkylation Approach

- Starting from 2-methylphenyl derivatives, electrophilic aromatic substitution or nucleophilic aromatic substitution is performed to introduce the amino group.

- The amino functionality is then coupled with a morpholine derivative, typically via nucleophilic substitution or reductive amination.

- Aromatic precursors: 2-methylphenyl halides or nitriles.

- Amination reagents: Ammonia or amines under catalytic conditions.

- Alkylation agents: Alkyl halides or epoxides to introduce the ethanamine chain.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

- Catalysts: Copper or palladium catalysts for cross-coupling reactions.

- Elevated temperatures (~80–120°C).

- Use of bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Data Table Summarizing Preparation Methods

Research Findings and Innovations

- Patented Processes: WO2014188453A2 details innovative multi-step processes involving controlled reactions to improve yield and purity, emphasizing the importance of solvent choice and reaction temperature control.

- Catalytic Strategies: Asymmetric catalysis has been explored for related heterocycles, offering routes to enantioenriched derivatives, which could be adapted for this compound.

- Green Chemistry Approaches: Recent advancements focus on solvent-free or aqueous conditions to enhance sustainability, as reported in recent literature.

Notes and Considerations

- Reaction Optimization: Precise control of temperature, solvent, and reagent stoichiometry is critical to maximize yield and minimize side reactions.

- Purification: Recrystallization and chromatography are essential for obtaining high-purity intermediates and final products.

- Safety: Handling of reagents like thionyl chloride, hydrochloric acid, and organometallics requires strict safety protocols.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride with high yield and reproducibility?

Synthesis optimization involves a combination of computational reaction path searches (e.g., quantum chemical calculations) and experimental validation. For example, quantum mechanics/molecular mechanics (QM/MM) simulations can predict energetically favorable pathways, while statistical design of experiments (DoE) minimizes trial-and-error approaches by systematically varying parameters like temperature, solvent polarity, and stoichiometry . Purification typically employs column chromatography or recrystallization, with purity validated via HPLC (≥95% purity threshold) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) for verifying aromatic and morpholine ring proton environments.

- X-ray crystallography for solid-state conformation analysis, particularly to confirm dihydrochloride salt formation.

- Mass spectrometry (HRMS) for molecular ion validation (C₁₃H₂₁Cl₂N₂O₂ requires m/z 314.09 for [M+H]⁺).

- Thermogravimetric analysis (TGA) to assess thermal stability and hygroscopicity .

Q. What safety protocols are critical during handling and disposal of this compound?

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Waste management: Segregate acidic waste (dihydrochloride form) and neutralize with bicarbonate before disposal via certified hazardous waste services .

Q. How can researchers assess and mitigate batch-to-batch variability in purity?

- Impurity profiling: Use HPLC with UV/vis detection (λ = 254 nm) to quantify byproducts like unreacted morpholine or chlorinated intermediates.

- Standard reference materials (SRMs): Cross-validate batches against certified impurities (e.g., EP/JP pharmacopeial standards) .

Q. What stability studies are necessary for long-term storage?

- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways (e.g., hydrolysis of the morpholine ring).

- Storage recommendations: Airtight containers under inert gas (argon) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling guide the investigation of pharmacological mechanisms for this compound?

- Molecular docking: Screen against GPCRs (e.g., adrenergic or serotonin receptors) using AutoDock Vina to predict binding affinities.

- MD simulations: Analyze ligand-receptor stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify key interactions (e.g., hydrogen bonds with morpholine oxygen) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Meta-analysis: Apply funnel plots or Egger’s regression to detect publication bias in IC₅₀ or Ki values.

- Experimental replication: Standardize assays (e.g., cAMP inhibition in HEK293 cells) with positive controls (e.g., propranolol for β-adrenergic studies) .

Q. What advanced experimental designs optimize reaction scalability for industrial-grade synthesis?

- Microreactor technology: Enhance heat/mass transfer for exothermic steps (e.g., amine hydrochloride formation).

- Process analytical technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. How can environmental fate studies be designed to assess ecological risks?

- Biodegradation assays: Use OECD 301F (manometric respirometry) to measure microbial breakdown in activated sludge.

- Aquatic toxicity testing: Conduct Daphnia magna acute immobilization tests (EC₅₀ determination) .

Q. What interdisciplinary approaches integrate chemical engineering and pharmacology for translational research?

- Quality by Design (QbD): Link synthetic parameters (e.g., reaction residence time) to pharmacokinetic outcomes (e.g., bioavailability).

- Systems biology: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map downstream signaling effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.